molecular formula C24H36O7 B1247762 14,15-Dihydroclerodin

14,15-Dihydroclerodin

Cat. No.: B1247762
M. Wt: 436.5 g/mol
InChI Key: GLFMZGODSSXZRK-NVSXQWMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-Dihydroclerodin is a natural diterpenoid compound of significant interest in scientific research. It serves as a key precursor in the semisynthesis of clerodin, a well-studied natural product. Current investigations into this compound are primarily focused on exploring its potential biological activities and applications in various fields of research. Researchers value this compound for its role in phytochemical studies and the development of novel research molecules. The mechanism of action of this compound is an area of active investigation, with studies aiming to elucidate its interactions at the molecular level. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All information is provided for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36O7

Molecular Weight

436.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

GLFMZGODSSXZRK-NVSXQWMQSA-N

SMILES

CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Isolation and Natural Occurrence of 14,15 Dihydroclerodin in Botanical Systems

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography is a fundamental technique for the isolation and purification of natural products like 14,15-Dihydroclerodin. phenomenex.comwelch-us.com This method separates compounds based on their differential interactions with a stationary phase and a mobile phase. nih.govwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the semi-preparative fractionation of neo-clerodane diterpenes, including this compound. researchgate.netnih.gov In the case of isolating compounds from Ajuga remota, a reversed-phase C18 column was utilized with a gradient elution of water and methanol (B129727). researchgate.net This method proved effective for the rapid isolation and identification of several diterpenes, including this compound. researchgate.net

Similarly, for the purification of compounds from Ajuga bracteosa, semi-preparative HPLC was employed, often following a pre-purification step using a C18 reversed-phase column with methanol-water mixtures. nih.gov

Table 2: HPLC Parameters for this compound Isolation

ParameterDescriptionReference(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net
Stationary Phase C18 Column nih.govresearchgate.net
Mobile Phase Gradient elution with water and methanol nih.govresearchgate.net
Detection UV Detection researchgate.net

Column chromatography is a widely used and cost-effective method for the large-scale purification of compounds from plant extracts. wikipedia.org It operates on the principle of differential adsorption of compounds to a solid adsorbent packed into a column. wikipedia.org

In the isolation of diterpenoids from Clerodendron infortunatum, column chromatography was a key step following initial extraction and fractionation. bioone.orgnih.govoup.com After a preliminary bioassay identified the methanol fraction of a hexane (B92381) extract as having significant activity, this fraction was subjected to column chromatography to isolate the pure compounds, including this compound. bioone.orgnih.govoup.com

The process typically involves packing a column with a stationary phase like silica (B1680970) gel. wikipedia.org The crude or partially purified extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. wikipedia.org The different components of the mixture travel through the column at different rates, allowing for their separation into fractions. wikipedia.org

Other Separation and Purification Methods

Crystallization is another important technique used in the purification of this compound and related compounds. researchgate.net This method separates a compound from a solution based on differences in solubility.

In the study of Clerodendron infortunatum, after the highly effective methanol fraction of the hexane extract was obtained, it was dissolved in methanol and refrigerated for two days. bioone.org This process induced crystallization, allowing for the separation of some of the compounds. bioone.org In some instances, crystallization can be used to separate diastereoisomers. wur.nl

Comprehensive Spectroscopic Analysis for Structure Determination

Spectroscopic methods form the cornerstone of structural elucidation, providing a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical shifts and multiplicities of individual protons and carbons, respectively.

In the case of this compound, detailed ¹H and ¹³C NMR data have been reported, allowing for the assignment of each atom within the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by establishing correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC). These correlations reveal the spin systems and connectivity of the molecular fragments, ultimately leading to the complete planar structure of this compound.

Below is a table summarizing the reported NMR data for this compound.

Atom ¹³C NMR (δc, ppm) ¹H NMR (δH, ppm, Multiplicity, J in Hz)
122.4 (t)
224.1 (t)
324.9 (t)
440.5 (s)
533.0 (d)
668.3 (t)
7
842.5 (d)
942.6 (d)
10
11
12
13
1484.1 (t)
15
16
17 (CH₃)17.4 (q)
18 (CH₃)
19 (CH₃)12.3 (q)
20108.6 (d)

Data sourced from a study on the total synthesis of dihydroclerodin. nih.gov Note: Complete assignment for all atoms was not available in the cited literature.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of natural products.

For this compound, GC-MS analysis has been instrumental in confirming its molecular mass. The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 436. biorxiv.orgbiorxiv.org This corresponds to the molecular formula C₂₄H₃₆O₇. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structural components of the molecule, as weaker bonds tend to break preferentially, yielding characteristic fragment ions.

Technique Ion m/z Reference
GC-MS[M]⁺436 biorxiv.orgbiorxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds (e.g., stretching, bending).

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of every atom, including their absolute stereochemistry.

A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. ugr.escrystalimpact.comfairsharing.orgugr.escrystallography.net However, X-ray crystallography has been successfully employed to determine the structures of numerous other clerodane diterpenes, providing a definitive reference for their stereochemical assignments. nih.govuoa.grresearchgate.net The determination of the crystal structure of this compound would provide the ultimate confirmation of its molecular architecture.

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have become increasingly powerful tools for investigating the conformational preferences and energetics of complex molecules. Methods such as molecular mechanics and density functional theory (DFT) can be used to calculate the relative energies of different conformers and to predict various spectroscopic properties, including NMR chemical shifts and CD spectra.

For clerodane diterpenes, computational analysis is often used in conjunction with experimental data to refine structural assignments and to understand the relationship between conformation and biological activity. nih.govnih.govacs.orguoa.grresearchgate.net By performing a conformational search, researchers can identify the most stable, low-energy conformations of the molecule. These theoretical models can then be used to rationalize observed spectroscopic data, such as NOE (Nuclear Overhauser Effect) correlations in NMR, and to aid in the interpretation of chiroptical data for the assignment of absolute configuration. While no specific computational studies focused solely on this compound were found, the methodologies applied to other clerodanes are directly applicable to this compound.

Proposed Biogenetic Routes to the Clerodane Core Skeleton

The journey from the linear precursor GGPP to the cyclic clerodane core is a multi-step process initiated by cyclization and rearrangement reactions. wur.nl

The biosynthesis is proposed to start with the proton-initiated cyclization of geranylgeranyl pyrophosphate (GGPP). wur.nlwur.nl This is catalyzed by a class II diterpene synthase (diTPS), which facilitates the formation of a labdane-type bicyclic intermediate, typically (+)-copalyl diphosphate (B83284) or one of its stereoisomers. nih.govcas.cn From this labdane (B1241275) intermediate, a cascade of rearrangements, including 1,2-hydride and methyl shifts, leads to the rearranged clerodane skeleton. wur.nlwur.nl This key rearrangement distinguishes the clerodane family from other diterpenoids.

A class I diTPS then catalyzes the removal of the diphosphate group and, in many cases, a subsequent deprotonation or hydroxylation to yield a stable, neutral clerodane intermediate, such as kolavenol (B1673748) or a related compound. wur.nlbiorxiv.org The stereochemistry of the decalin ring fusion (cis or trans) is determined during these early cyclization and rearrangement steps. nih.gov For instance, clerodanes with a trans-fused decalin system, like clerodin (B1206636), are formed through a specific concerted migration of hydride and methyl groups. wur.nl

Table 1: Key Precursors in the Formation of the Clerodane Skeleton

Compound Name Role in Biosynthesis
Geranylgeranyl Pyrophosphate (GGPP) The universal C20 acyclic precursor for all diterpenoids. cas.cn
ent-Labdane Cation A key carbocation intermediate formed after the initial cyclization of GGPP. wur.nl
Kolavenyl Diphosphate An intermediate clerodane diphosphate formed after rearrangement. nih.gov

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The biosynthesis of a specifically decorated molecule like this compound begins with the core skeleton and proceeds through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). biorxiv.orgbeilstein-journals.org

The pathway to this compound is understood to proceed via its unsaturated analogue, clerodin. The biosynthesis of the clerodane scaffold itself is initiated by a class II diTPS with kolavenyl diphosphate synthase (KPS) activity, which converts GGPP to an intermediate like neo-cleroda-4(18),13E-dienyl diphosphate. cas.cnnih.gov This is followed by the action of a class I diTPS, which removes the diphosphate to yield a neutral scaffold. cas.cnbiorxiv.org

Subsequent tailoring enzymes, particularly P450s, are responsible for installing the various functional groups, such as epoxides and furan (B31954) rings, that are characteristic of many bioactive clerodanes. biorxiv.orgbeilstein-journals.org For clerodin, these steps would include the formation of the butenolide side chain and the epoxide rings on the decalin core.

The final step in the formation of this compound is the saturation of the C14-C15 double bond of a precursor like clerodin. This reduction is likely catalyzed by a reductase enzyme. The co-isolation of 15-hydroxy-14,15-dihydroclerodin and 15-methoxy-14,15-dihydroclerodin from Clerodendrum infortunatum suggests that after the reduction of the double bond, further enzymatic modifications at the C15 position can occur. mdpi.com

Table 2: Key Enzymes and Intermediates in Clerodane Biosynthesis

Enzyme/Intermediate Function
Enzymes
Class II Diterpene Synthase (e.g., KPS) Catalyzes the initial cyclization of GGPP and rearrangement to the clerodane diphosphate skeleton. cas.cnnih.gov
Class I Diterpene Synthase (e.g., KLS) Catalyzes the dephosphorylation of the clerodane diphosphate intermediate to a neutral alcohol (e.g., kolavenol). biorxiv.org
Cytochrome P450s (CYPs) Catalyze a wide range of oxidative modifications (e.g., hydroxylation, epoxidation) on the core skeleton. biorxiv.orgbeilstein-journals.org
Reductase (putative) Catalyzes the reduction of the C14=C15 double bond to form the dihydro- derivative.
Intermediates
Clerodin The likely direct unsaturated precursor to this compound. mdpi.com

In Vitro and In Vivo Precursor Incorporation Studies

The elucidation of biosynthetic pathways relies heavily on experimental evidence from precursor feeding studies and functional characterization of enzymes. Modern molecular biology techniques have greatly accelerated this process.

In vitro enzymatic assays are a cornerstone of biosynthetic research. These experiments involve incubating a purified enzyme with its proposed substrate and analyzing the products. For example, researchers have characterized class II diTPSs from Scutellaria barbata by expressing the enzymes and incubating them with GGPP in vitro to confirm the production of clerodane diphosphates. nih.gov Similarly, class I diTPSs have been tested with these diphosphate intermediates to confirm the synthesis of the corresponding neutral clerodane alcohol. cas.cnbiorxiv.org

In vivo studies provide evidence for pathway function within a cellular context. A powerful technique is the transient expression of candidate genes in a host plant like Nicotiana benthamiana. cas.cn By co-expressing the genes for a class II and a class I diTPS, researchers have successfully reconstituted the initial steps of clerodane biosynthesis, observing the accumulation of the expected diterpene products. cas.cnnih.gov These studies have been crucial in identifying the specific enzymes from plants like Salvia splendens and Scutellaria species that are responsible for producing the clerodane scaffold, confirming the polyphyletic origins of these pathways. cas.cnbiorxiv.org

Table 3: Examples of Experimental Studies in Clerodane Biosynthesis

Study Type Organism/System Finding Reference(s)
In Vitro Enzyme Assay Purified SbarKPS1 from Scutellaria barbata Characterized as a monofunctional (-)-kolavenyl diphosphate synthase. nih.gov
In Vitro Enzyme Assay Purified diTPSs from Salvia splendens Confirmed the conversion of kolavenyl diphosphate to kolavenol. biorxiv.org
In Vivo Transient Expression Nicotiana benthamiana Reconstitution of the clerodane pathway by co-expressing class II and class I diTPSs from Scutellaria and Salvia. cas.cn

Table of Mentioned Compounds

Compound Name
This compound
15-hydroxy-14,15-dihydroclerodin
15-methoxy-14,15-dihydroclerodin
Clerodin
Geranylgeranyl pyrophosphate (GGPP)
Kolavenol
Kolavenyl Diphosphate
neo-cleroda-4(18),13E-dienyl diphosphate

Total Synthesis Approaches to the Clerodane Diterpenoid Framework

The total synthesis of the clerodane diterpenoid framework is a significant challenge in organic chemistry due to the structural complexity of its decalin core, which often features multiple contiguous stereogenic centers. researchgate.net Over the years, numerous strategies have been developed to construct this bicyclic system, with a primary focus on controlling the stereochemistry at the ring fusion. Diterpenoids possessing the clerodane carbon skeleton are a large and rapidly growing family of secondary metabolites, with over 800 compounds identified from various natural sources. cdnsciencepub.com

A prevalent and effective strategy involves the Diels-Alder reaction to form the key decalin nucleus. cdnsciencepub.comrsc.org For instance, a general synthetic approach leading to the first total synthesis of a racemic cis-clerodane, 2-oxo-5α,8α-13,14,15,16-tetranorclerod-3-en-12-oic acid, utilized a face-selective Diels-Alder reaction between a dienone ester and trans-piperylene to establish the cis-decalone framework with the correct stereochemistry. cdnsciencepub.com Similarly, an asymmetric inverse-electron-demand Diels-Alder reaction has been employed as a key step in the collective total synthesis of seven pentacyclic 19-nor-clerodane diterpenoids, highlighting the power of this method to create the cis-decalin intermediate with excellent stereoselectivity. rsc.org

Other approaches have been developed to access both cis- and trans-fused clerodane skeletons. cdnsciencepub.comrsc.org These synthetic routes often involve complex, multi-step sequences and have led to the successful synthesis of various clerodane and nor-clerodane natural products. rsc.orgresearchgate.net The development of general, nonlinear synthetic approaches is particularly valuable, as it allows for the creation of advanced intermediates that can be divergently converted into a variety of naturally occurring compounds. cdnsciencepub.com

Semi-synthetic Derivatization and Analog Generation

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a crucial strategy for generating structural diversity in the clerodane family. nih.govresearchgate.net This approach circumvents the often lengthy and low-yielding total synthesis process, allowing researchers to probe structure-activity relationships (SAR) and optimize the properties of the lead compound. researchgate.net

The complex structure of clerodanes offers multiple sites for chemical modification. researchgate.net Researchers have targeted various functional groups to create a library of derivatives. For example, in the study of a related clerodane, 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, the γ-hydroxy butenolide motif and the C-12 hydroxyl group were identified as key sites for modification. nih.gov Complete removal of the butenolide hydroxyl was achieved through a sodium borohydride (B1222165) reduction, while accessing the C-12 deoxy analog involved a sequence of acetylation, reductive deoxygenation, and furan oxidation. nih.gov Such modifications are critical for establishing a pharmacophore and understanding which structural elements are essential for biological activity. The isolation of different neo-clerodane diterpenoids, including this compound, can be influenced by the purification procedures, where the use of solvents like methanol can lead to the formation of artifacts, such as 14-hydro-15-hydroxyclerodin derivatives. acs.orgnih.gov

The introduction or modification of hydroxyl and methoxyl groups can significantly impact the biological profile of a molecule. In the context of this compound, related hydroxylated and methoxylated analogs have been identified and synthesized. Specifically, 15-hydroxy-14,15-dihyroclerodin and 15-methoxy-14,15-dihydroclerodin are known derivatives. mdpi.com The synthesis of such analogs is often pursued to investigate the role of hydrogen bonding and lipophilicity. For instance, a methoxylated analog of a bioactive clerodane was prepared to probe the necessity of a C-16 hydroxyl group, revealing that its replacement with a methoxy (B1213986) group resulted in only moderate activity. nih.gov This highlights the sensitivity of biological action to even minor structural changes. researchgate.net

Parent CompoundDerivativeModification TypeReference
Clerodin15-methoxy-14,15-dihydroclerodinMethoxylation, Reduction mdpi.com
Clerodin15-hydroxy-14,15-dihyroclerodinHydroxylation, Reduction mdpi.com
12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olideC-12 Deoxy Analog (16)Deoxygenation nih.gov
Compound 16 (a clerodane)Methoxy Analog (17)Methoxylation nih.gov

Biotransformation Studies for Novel Derivative Production

Biotransformation has emerged as a powerful and environmentally friendly tool for the structural modification of complex natural products like clerodane diterpenoids. mdpi.comfrontiersin.orgfrontiersin.org This method utilizes whole microbial cells or isolated enzymes to perform regio- and stereoselective reactions that are often difficult to achieve through conventional chemical synthesis. frontiersin.orgresearchgate.net

Several studies have demonstrated the utility of this approach. For example, the incubation of a clerodane lactone with the fungus Rhizopus stolonifer resulted in the production of two hydroxylated metabolites. nih.gov In another study, the biotransformation of the neo-clerodane diterpene scutebarbatine F by Streptomyces sp. led to the isolation of nine new metabolites, with reactions including hydroxylation and acetylation at specific positions that are challenging to modify chemically. frontiersin.orgfrontiersin.org Similarly, the microbial reduction of 3,12-dioxo-15,16-epoxy-4-hydroxycleroda-13(16),14-diene by Cunninghamella echinulata and Rhizopus stolonifer yielded a single, new stereoselective dihydroxy product. researchgate.net These studies underscore the potential of biotransformation to generate novel libraries of clerodane derivatives for biological screening.

MicroorganismSubstrate (Clerodane Type)Transformation TypeResulting ProductsReference
Rhizopus stoloniferClerodane lactone (1)HydroxylationMetabolites 3 and 4 nih.gov
Rhizopus stoloniferClerodane methyl ester (2)HydroxylationMetabolites 5-8 nih.gov
Streptomyces sp. CPCC 205437Scutebarbatine F (1)Hydroxylation, Acetylation, DeacetylationNine new metabolites (Scutebarbatine F₁–F₉) frontiersin.orgfrontiersin.org
Cunninghamella echinulata3,12-dioxo-15,16-epoxy-4-hydroxycleroda-13(16),14-diene (1)Stereoselective Reduction(3R,4S,5S,8S,9R,10S)-3,4-dihydroxy-15,16-epoxy-12-oxo-cleroda-13(16),14-diene (2a) researchgate.net
Rhizopus stolonifer3,12-dioxo-15,16-epoxy-4-hydroxycleroda-13(16),14-diene (1)Stereoselective Reduction(3R,4S,5S,8S,9R,10S)-3,4-dihydroxy-15,16-epoxy-12-oxo-cleroda-13(16),14-diene (2a) researchgate.net

Synthesis of 16α Hydroxycleroda 3,13 14 Z Dien 15,16 Olide

The total synthesis of complex natural products like 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide is a challenging endeavor that is often pursued to confirm its structure, provide material for biological testing, and develop synthetic methodologies. While the complete total synthesis of this specific compound is not extensively reported in readily available literature, the general strategies for synthesizing the clerodane skeleton are well-established. These approaches often involve the construction of the decalin core followed by the elaboration of the side chain.

Semi-synthetic modifications of the natural product are also a common practice. For instance, the acetyl derivative of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide has been prepared to investigate structure-activity relationships. phcogrev.com

Biological Activities of 16α Hydroxycleroda 3,13 14 Z Dien 15,16 Olide

16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide has been shown to possess a range of significant biological activities, which are summarized below.

Biological ActivityDescriptionReferences
Antileishmanial This compound has demonstrated potent and safe antileishmanial activity. It was found to be a non-cytotoxic, orally active agent against Leishmania donovani. The mechanism of action is believed to involve the inhibition of Leishmania DNA topoisomerase I, which ultimately leads to apoptosis of the parasite. nih.govnih.gov nih.govnih.gov
Antimicrobial 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide has exhibited significant antibacterial and antifungal properties. It has been identified as one of the active antimicrobial agents in Polyalthia longifolia. phcogrev.com phcogrev.com
Cytotoxic The compound has shown cytotoxic effects against various cancer cell lines. researchgate.net For example, it has been found to inhibit the proliferation of human renal carcinoma cells and induce mitochondrial-dependent apoptosis. documentsdelivered.com researchgate.netdocumentsdelivered.com
Anti-inflammatory Research has indicated that this clerodane diterpenoid possesses anti-inflammatory properties, with studies showing its ability to inhibit cyclooxygenase (COX) enzymes. nih.gov nih.gov

Mechanism of Action

The diverse biological activities of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide are a result of its interaction with various cellular targets. As mentioned, its antileishmanial activity is attributed to the inhibition of DNA topoisomerase I in the parasite. nih.gov

In the context of its anticancer effects, studies have shown that it can induce apoptosis through multiple pathways. In human renal carcinoma cells, it has been observed to inhibit the Akt, mTOR, and MEK-ERK signaling pathways, which are crucial for cell survival and proliferation. documentsdelivered.com Furthermore, in other cancer cell lines, it has been shown to induce apoptosis, as evidenced by morphological changes and DNA fragmentation.

The anti-inflammatory effects are linked to the inhibition of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2. nih.gov Molecular docking studies have suggested that the butenolide ring of the compound plays a crucial role in its interaction with these enzymes. nih.gov

Advanced Methodologies and Technologies in 14,15 Dihydroclerodin Research

Metabolomics and Advanced Profiling of Clerodane Diterpenoids in Biological Samples

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for the comprehensive analysis of clerodane diterpenoids in biological matrices. Advanced analytical platforms, particularly those coupling liquid chromatography with high-resolution mass spectrometry (LC-MS), have revolutionized the ability to detect, identify, and quantify these compounds. Techniques like tandem mass spectrometry (MS/MS) are crucial for structural elucidation by analyzing the fragmentation patterns of these molecules. unesp.br For instance, studies on Casearia species have utilized ESI-MS/MS to establish characteristic fragmentation pathways for the rapid identification of casearin-like clerodane diterpenes in complex extracts. unesp.br

Furthermore, metabolomic approaches are employed to understand the biosynthesis and accumulation of clerodane diterpenoids in their natural sources, such as plants from the Lamiaceae family. nih.gov By comparing the metabolic profiles of different plant tissues or species, researchers can identify novel clerodane structures and gain insights into their biosynthetic pathways. nih.govbiorxiv.org For example, metabolomic analysis of Clerodendrum plant extracts has helped in identifying various furanoclerodane scaffolds and proposing their biosynthetic origins. nih.gov This comprehensive profiling is essential for discovering new bioactive compounds and for chemotaxonomic classification. nih.govrsc.org

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a critical technology in drug discovery and the investigation of the biological activities of natural products like 14,15-Dihydroclerodin. bmglabtech.comwikipedia.org HTS allows for the rapid testing of vast libraries of compounds against specific biological targets, accelerating the identification of "hits" with desired activities. bmglabtech.com These assays can range from simple biochemical assays measuring enzyme inhibition to complex cell-based assays monitoring cellular pathways. nih.gov

In the context of clerodane diterpenoids, HTS has been instrumental in identifying compounds with a wide array of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities. mdpi.comresearchgate.net For example, HTS assays are used to screen for inhibitors of enzymes like xanthine (B1682287) oxidase or to identify compounds that are cytotoxic to various cancer cell lines. mdpi.complos.org The process typically involves miniaturized assays in microtiter plates, automated liquid handling, and sensitive detection methods to process thousands of compounds efficiently. wikipedia.org While HTS provides initial leads, further secondary assays and structure-activity relationship (SAR) studies are necessary to validate and optimize these hits. nih.govresearchgate.net

Assay TypeTarget/ApplicationExample Clerodane Activity
Enzyme Inhibition AssayXanthine OxidaseInhibition by clerodane diterpenes from Polyalthia longifolia plos.org
Cytotoxicity Assay (MTT)Cancer Cell LinesActivity of various clerodanes against lines like LoVo, MCF-7, SMMC-7721, and HCT-116 mdpi.comjmb.or.kr
Anti-mycobacterial Assay (MABA)Mycobacterium tuberculosisSignificant activity of clerodane analogues tandfonline.com
Antifungal AssayPlant Pathogenic FungiInhibition by clerodane diterpenoids from Polyalthia longifolia acs.org
Anti-inflammatory Assay (Griess)Nitric Oxide ProductionInhibition by several clerodanes in macrophage cell lines mdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Drug Discovery Research

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools in the drug discovery pipeline for clerodane diterpenoids. ethz.chhitgen.com These in silico methods allow researchers to predict the interactions between a compound and its biological target at an atomic level, providing insights that can guide further experimental work. nih.gov

Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a protein. plos.orgajopred.com This has been successfully applied to study the interaction of clerodane diterpenes with targets such as xanthine oxidase and β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. plos.orgajopred.com For instance, docking studies revealed that certain clerodanes bind more stably to xanthine oxidase than the standard drug allopurinol, identifying key amino acid residues involved in the interaction. plos.org

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in a protein-ligand complex over time. wpmucdn.comresearchgate.net This can reveal conformational changes and the stability of interactions that are not apparent from static docking poses. hitgen.com These computational approaches, often integrated with experimental data, significantly accelerate the process of lead identification and optimization in drug discovery. nih.gov

Plant Cell Culture and Bioreactor Technologies for Sustainable Production of Metabolites

The natural abundance of many valuable secondary metabolites, including clerodane diterpenoids, is often low, making their large-scale extraction from plant sources unsustainable. frontiersin.org Plant cell culture and bioreactor technologies offer a promising and environmentally friendly alternative for the controlled and sustainable production of these compounds. nih.govresearchgate.net

Plant cell and organ cultures can be established from various plant tissues and cultivated under controlled laboratory conditions to produce specific metabolites. nih.govfrontiersin.org These cultures can be optimized by manipulating nutrient media, phytohormones, and other culture conditions to enhance the yield of the desired compounds. researchgate.net For example, cell suspension cultures of various medicinal plants have been shown to produce significant quantities of secondary metabolites. mdpi.com

For large-scale production, these cell cultures can be grown in bioreactors, which allow for precise control over process parameters such as aeration, mixing, and nutrient feeding. mdpi.com The use of bioreactors enables the automation and upscaling of the production process, leading to standardized batches of biomass rich in the target metabolites. mdpi.com While challenges such as maintaining genetic stability and achieving high yields remain, advancements in metabolic engineering and bioreactor design are continuously improving the feasibility of this technology for the commercial production of compounds like this compound. nih.govmdpi.comresearchgate.netjmb.or.kr

TechnologyDescriptionAdvantages
Plant Cell Suspension CulturesGrowing undifferentiated plant cells in a liquid medium.Controlled environment, potential for high yields, independent of geographical and seasonal variations. nih.govresearchgate.net
Hairy Root CulturesGenetically transformed root cultures that exhibit rapid growth and high genetic stability.Fast growth, genetic stability, high productivity of secondary metabolites. researchgate.net
BioreactorsLarge-scale cultivation systems for plant cells or organs.Scalability, process control and optimization, automation. mdpi.commdpi.com
Metabolic EngineeringGenetic modification of biosynthetic pathways to increase the production of target compounds.Enhanced productivity, production of novel compounds. nih.govmdpi.comresearchgate.netfrontiersin.org

Future Research Perspectives and Applications of 14,15 Dihydroclerodin

Exploration of Novel Biological Targets and Signaling Pathways

While the insecticidal and antifeedant properties of 14,15-Dihydroclerodin and its close analogs are well-documented, the precise molecular mechanisms and biological targets underpinning these and other potential therapeutic activities remain largely uncharted territory. nih.govresearchgate.net Clerodane diterpenes as a class exhibit a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities, suggesting that this compound may interact with multiple cellular systems. nih.govmedcraveonline.commdpi.com

Future research should prioritize the identification of specific protein targets and the elucidation of the signaling pathways modulated by this compound. For instance, some clerodanes have been shown to exert anti-inflammatory effects by inhibiting pathways such as nuclear factor-kappa B (NF-κB), AKT, and p38 signaling. nih.gov Investigating whether this compound engages these or other inflammatory cascades could reveal its potential for treating inflammatory diseases. nih.gov Similarly, the cytotoxic effects observed in related compounds warrant a thorough investigation into its impact on cell cycle regulation, apoptosis, and other cancer-related pathways. mdpi.combiorxiv.org The discovery that Salvinorin A, a potent psychoactive clerodane, acts as a selective κ-opioid receptor agonist highlights the potential for this chemical scaffold to interact with neurological targets in highly specific ways. nih.govnih.gov Systematic screening against a broad panel of receptors, enzymes, and ion channels could uncover novel therapeutic applications for this compound.

Chemoenzymatic Synthesis and Biocatalysis for Analog Libraries

The structural complexity of this compound presents a significant challenge for traditional chemical synthesis. wur.nl Chemoenzymatic synthesis, which integrates the versatility of chemical reactions with the high selectivity of biocatalysts, offers a powerful and sustainable alternative for producing this compound and its derivatives. chemistryviews.orgunimi.it This approach can overcome many difficulties of purely chemical synthesis, such as achieving correct stereochemistry at multiple chiral centers, by leveraging enzymes for specific transformations. nih.govuc.pt

The future application of this strategy to this compound could involve synthesizing a simplified precursor chemically and then employing a cascade of enzymatic reactions to complete the intricate core structure. chemistryviews.orgmdpi.com Furthermore, biocatalysis is exceptionally well-suited for generating analog libraries for structure-activity relationship (SAR) studies. By using engineered enzymes or screening for novel biocatalysts, researchers can introduce a wide range of functional groups at various positions on the clerodane skeleton. unimi.it This would facilitate the systematic exploration of how different structural modifications affect biological activity, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Creating such a library is crucial for developing lead compounds for both pharmaceutical and agrochemical applications. uc.pt

Rational Design of Advanced Agro-biochemicals and Biopesticides

One of the most promising and well-supported applications of this compound is in agriculture as a biopesticide. nih.gov Studies have demonstrated its significant antifeedant and growth inhibitory activities against major agricultural pests like the cotton bollworm, Helicoverpa armigera. bioone.orgresearchgate.net The compound, along with its natural analogs clerodin (B1206636) and 15-hydroxy-14,15-dihyroclerodin, has shown efficacy comparable or even superior to azadirachtin (B1665905), a widely used commercial botanical insecticide. nih.govinnovareacademics.in

The strong antifeedant action suggests that these compounds could be used to protect crops by deterring pests from feeding, rather than through direct toxicity alone. bioone.orgresearchgate.net The growth inhibition index (GI50) for 15-methoxy-14,15-dihydroclerodin against H. armigera was found to be 21 ppm, highlighting its potency. researchgate.netrsc.org

Future work in this area should focus on the rational design of more advanced agro-biochemicals based on the this compound scaffold. Research has indicated that the antifeedant activity of clerodanes is linked to structural features like the perhydrofuranofuran moiety. researchgate.net By combining SAR data from analog libraries with computational modeling, it will be possible to design new molecules with enhanced potency, greater stability in the field, and a broader spectrum of activity against other insect pests. The development of such nature-derived biopesticides is critical for sustainable agriculture, offering an eco-friendly alternative to conventional synthetic pesticides. nih.gov

**Table 1: Bioactivity of this compound and Related Compounds Against *Helicoverpa armigera***

Compound Growth Inhibition Index (GI50) Antifeedant Index (AI50) - No-Choice Test Antifeedant Index (AI50) - Choice Test
15-methoxy-14,15-dihydroclerodin 21 ppm researchgate.netrsc.org 9 ppm bioone.org 6 ppm bioone.org
Clerodin 13 ppm researchgate.netrsc.org 8 ppm bioone.org 6 ppm bioone.org
15-hydroxy-14,15-dihyroclerodin 11 ppm researchgate.netrsc.org 11 ppm bioone.org 8 ppm bioone.org
Azadirachtin (Reference) 15 ppm researchgate.netrsc.org Not specified Not specified

Fundamental Role in Plant Chemical Ecology and Defense Mechanisms

This compound is a secondary metabolite, a class of compounds not essential for a plant's primary growth and development but crucial for its survival and interaction with the environment. nih.gov Its presence in plants like Clerodendrum infortunatum is a clear example of a chemical defense mechanism against herbivores. biorxiv.orginnovareacademics.in The production of such antifeedant compounds is a key strategy plants use to protect themselves from being eaten. nih.govfrontiersin.org

Further research into the chemical ecology of this compound can provide deeper insights into plant-insect coevolution. mdpi.commdpi.com Key questions remain regarding its biosynthesis in the plant, its regulation, and whether its production is constitutive or induced upon herbivore attack. frontiersin.orgnih.gov Compounds produced in response to attack are known as phytoalexins, while those stored in an active or easily activated form are called phytoanticipins. nih.govgau.edu.bd Determining how and when the plant synthesizes and deploys this compound would clarify its specific role in the plant's defensive arsenal. Understanding these ecological principles not only enhances our knowledge of the natural world but can also inform strategies for crop protection, potentially by harnessing or stimulating a plant's own innate defense mechanisms. mdpi.compremierscience.comnih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations.
  • QC thresholds : Exclude outliers via Grubbs’ test or ROUT method.
    Report p-values, effect sizes, and power analysis to support conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.